molecular formula C14H20BrNO B7893168 1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine

1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine

Cat. No.: B7893168
M. Wt: 298.22 g/mol
InChI Key: MOXIRNLJORAKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine is a piperidine derivative featuring a 3-bromophenylmethyl substituent at the 1-position and a methoxymethyl group at the 4-position. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, including opioid receptors, acetylcholinesterase (AChE), and cellular retinol-binding proteins (CRBP1) .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(methoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-17-11-12-5-7-16(8-6-12)10-13-3-2-4-14(15)9-13/h2-4,9,12H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIRNLJORAKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine typically involves the following steps:

    Bromination: The starting material, benzyl chloride, undergoes bromination to form 3-bromobenzyl chloride.

    Piperidine Formation: The 3-bromobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form 1-[(3-Bromophenyl)methyl]piperidine.

    Methoxymethylation: Finally, the 1-[(3-Bromophenyl)methyl]piperidine is treated with methoxymethyl chloride in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Typical conditions involve heating the compound with the nucleophile in a polar solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted piperidines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the piperidine ring.

    Reduction Reactions: Products include de-brominated piperidines and reduced piperidine derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Opioid Pharmacology

R 30 730 (N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide)
  • Structure : Shares the 4-(methoxymethyl)piperidine core but replaces the 3-bromophenylmethyl group with a 2-(2-thienyl)ethyl moiety and adds a phenylpropanamide chain.
  • Activity : Exhibits extreme potency (4,521× morphine) and a high safety margin (LD50/ED50 = 25,211) due to rapid onset and short duration, akin to fentanyl .
  • Metabolism : Likely undergoes oxidative N-dealkylation and O-demethylation, similar to sufentanil (), though the thienyl group may alter metabolic stability.
Alfentanil
  • Structure : Contains a 4-(methoxymethyl)piperidine group but includes a tetrazolyl substituent.
  • Activity : Short-acting μ-opioid agonist with 1/4 the potency of fentanyl. Its methoxymethyl group contributes to metabolic lability via O-demethylation .
Remifentanil
  • Structure : Piperidine derivative with a methyl ester and phenylpropanamide chain.
  • Activity : Ultra-short-acting opioid metabolized by esterases, contrasting with the oxidative metabolism of methoxymethyl-containing analogs .

Non-Opioid Piperidine Derivatives

E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)
  • Structure: Retains the benzyl-piperidine motif but replaces the methoxymethyl with an indanone group.
  • Activity : Potent AChE inhibitor (IC50 = 5.7 nM) with 1,250× selectivity over butyrylcholinesterase. Demonstrates how piperidine substitutions can shift therapeutic focus to neurodegenerative diseases .
CRBP1 Inhibitor (1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine)
  • Structure : Features a methoxymethyl-piperidine core linked to a diphenylmethyl-oxadiazole group.
  • Activity: Binds CRBP1 with structural insights from X-ray crystallography (1.85 Å resolution), highlighting its role in retinol metabolism modulation .

Sulfonyl and Halogenated Derivatives

1-[(4-Fluorobenzyl)sulfonyl]-4-(methoxymethyl)piperidine
  • Structure : Replaces the 3-bromophenylmethyl group with a 4-fluorobenzylsulfonyl moiety.
  • Activity : Sulfonyl groups enhance metabolic stability but may reduce receptor affinity compared to alkyl or arylalkyl substituents .
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine
  • Structure : Bromine and methoxy groups on the phenyl ring, with a sulfonyl linker.
  • Activity : The sulfonyl group likely directs activity toward enzyme inhibition or allosteric modulation rather than opioid receptor binding .

Biological Activity

1-[(3-Bromophenyl)methyl]-4-(methoxymethyl)piperidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and its implications in neurological disorders.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3-bromophenyl group and a methoxymethyl group. The synthesis typically involves:

  • Bromination : Converting benzyl chloride to 3-bromobenzyl chloride.
  • Piperidine Formation : Reacting 3-bromobenzyl chloride with piperidine in the presence of a base.
  • Methoxymethylation : Treating the resultant piperidine with methoxymethyl chloride to yield the final product.

These synthetic routes are essential for producing the compound in both laboratory and industrial settings .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action may involve modulation of signaling pathways related to apoptosis and cell cycle regulation .

Neurological Effects

The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its ability to cross the blood-brain barrier suggests that it could influence neurotransmitter systems, thereby offering benefits in conditions such as depression or anxiety .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Protein Interactions : The bromophenyl group can engage with aromatic residues in proteins, while the piperidine ring forms hydrogen bonds with amino acids, potentially modulating enzyme activity and receptor interactions .
  • Enzyme Inhibition : Evidence suggests that this compound may inhibit specific enzymes, which could lead to downstream effects on cellular pathways related to disease mechanisms .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
1-[(4-Bromophenyl)methyl]-4-(methoxymethyl)piperidineSimilar structure but different halogen positionModerate antimicrobial activity
1-[(3-Chlorophenyl)methyl]-4-(methoxymethyl)piperidineChlorine instead of bromineLower anticancer efficacy
1-[(3-Bromophenyl)methyl]-4-(ethoxymethyl)piperidineEthoxy group instead of methoxyReduced solubility

This table highlights how variations in substituents can significantly impact biological activity, suggesting that the specific arrangement in this compound contributes to its unique profile .

Case Studies

Several case studies have been published exploring the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity Assessment : In vitro assays revealed that this compound induced apoptosis in breast cancer cell lines, suggesting a pathway for further investigation into its use as an anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.